

# Spectroscopic data for N-ethyl-4-nitrobenzenesulfonamide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name:	N-ethyl-4-nitrobenzenesulfonamide
Cat. No.:	B187138

[Get Quote](#)

## Technical Guide: N-ethyl-4-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a summary of the available chemical and synthetic information for **N-ethyl-4-nitrobenzenesulfonamide** (CAS No: 28860-08-4; Molecular Formula: C<sub>8</sub>H<sub>10</sub>N<sub>2</sub>O<sub>4</sub>S). Due to the limited availability of public domain spectroscopic data for this specific compound, this guide furnishes a detailed experimental protocol for its synthesis. Furthermore, a logical workflow for the synthesis and subsequent purification is presented visually. While experimental spectra are not available, a summary of expected spectroscopic characteristics is provided based on the analysis of structurally related compounds.

## Chemical Structure and Properties

**N-ethyl-4-nitrobenzenesulfonamide** is an organic compound featuring a sulfonamide group with an ethyl substituent on the nitrogen atom and a nitro group at the para position of the benzene ring.

Property	Value
IUPAC Name	N-ethyl-4-nitrobenzenesulfonamide
CAS Number	28860-08-4
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O <sub>4</sub> S
Molecular Weight	230.24 g/mol
Canonical SMILES	CCNS(=O)(=O)c1ccc(cc1)N(=O)=O
InChI Key	InChI=1/C8H10N2O4S/c1-2-9-15(13,14)8-5-3-7(4-6-8)10(11)12/h3-6,9H,2H2,1H3

## Synthesis Protocol

A documented method for the synthesis of **N-ethyl-4-nitrobenzenesulfonamide** is available and detailed below.

### 2.1. Experimental Procedure

The synthesis of **N-ethyl-4-nitrobenzenesulfonamide** can be achieved through the reaction of 4-nitrobenzenesulfonyl chloride with ethylamine in a suitable solvent system.[\[1\]](#)

- Materials:
  - 4-nitrobenzenesulfonyl chloride (10 g)
  - 70% ethylamine in water (12.7 mL)
  - Methanol (50 mL)
  - Water
- Protocol:
  - A mixture of 70% ethylamine in water (12.7 mL) and methanol (50 mL) is prepared.
  - The mixture is cooled to a temperature of 0-5 °C.

- 4-nitrobenzenesulfonyl chloride (10 g) is added to the cooled mixture in portions, ensuring the temperature is maintained below 5 °C.
- The reaction mixture is stirred for 15 minutes at this temperature.
- Water (100 mL) is then added to the reaction mixture.
- The mixture is stirred for an additional 30 minutes, maintaining a temperature below 5 °C.
- The resulting solid product is isolated by filtration.
- The isolated solid is washed with water and subsequently dried.
- This procedure yields 8.99 g of **N-ethyl-4-nitrobenzenesulfonamide**.[\[1\]](#)

## Spectroscopic Data

As of the date of this publication, comprehensive, experimentally-derived spectroscopic data (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, Mass Spectrometry) for **N-ethyl-4-nitrobenzenesulfonamide** are not readily available in the public domain. The following tables provide expected spectral characteristics based on the known data of structurally analogous compounds, such as 4-nitrobenzenesulfonamide and other N-substituted sulfonamides. These are predictive and should be confirmed by experimental analysis.

### 3.1. Expected <sup>1</sup>H NMR Spectral Data

Protons	Expected Chemical Shift (ppm)	Multiplicity	Notes
Aromatic (ortho to SO <sub>2</sub> )	~ 8.0 - 8.2	Doublet	Protons on the aromatic ring adjacent to the electron-withdrawing sulfonamide group.
Aromatic (ortho to NO <sub>2</sub> )	~ 8.3 - 8.5	Doublet	Protons on the aromatic ring adjacent to the strongly electron-withdrawing nitro group, expected to be the most downfield of the aromatic signals.
N-H	Variable	Broad Singlet	The chemical shift of the sulfonamide proton is dependent on solvent and concentration.
Methylene (-CH <sub>2</sub> -)	~ 3.0 - 3.3	Quartet	The methylene protons of the ethyl group, coupled to the methyl protons.
Methyl (-CH <sub>3</sub> )	~ 1.1 - 1.3	Triplet	The terminal methyl protons of the ethyl group, coupled to the methylene protons.

### 3.2. Expected <sup>13</sup>C NMR Spectral Data

Carbon Atom	Expected Chemical Shift (ppm)
Aromatic (C-SO <sub>2</sub> )	~ 145 - 150
Aromatic (C-NO <sub>2</sub> )	~ 150 - 155
Aromatic (CH)	~ 120 - 130
Methylene (-CH <sub>2</sub> -)	~ 35 - 45
Methyl (-CH <sub>3</sub> )	~ 14 - 16

### 3.3. Expected Infrared (IR) Spectroscopy Data

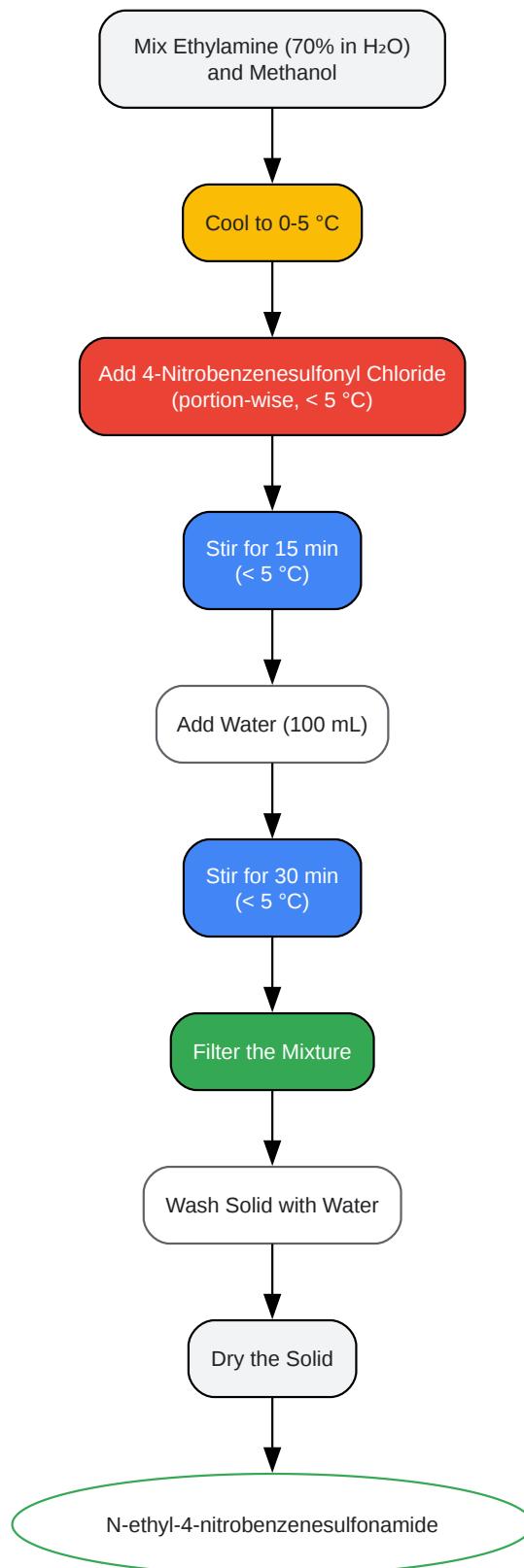
Functional Group	Expected Wavenumber (cm <sup>-1</sup> )
N-H Stretch	3200 - 3300
Aromatic C-H Stretch	3000 - 3100
Asymmetric SO <sub>2</sub> Stretch	1330 - 1370
Symmetric SO <sub>2</sub> Stretch	1140 - 1180
Asymmetric NO <sub>2</sub> Stretch	1510 - 1560
Symmetric NO <sub>2</sub> Stretch	1340 - 1380
C=C Aromatic Ring Stretch	1450 - 1600

### 3.4. Expected Mass Spectrometry Data

Ion	Expected m/z	Notes
[M] <sup>+</sup> (Molecular Ion)	~ 230.04	Corresponding to C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O <sub>4</sub> S.
[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>	~ 201	Loss of the ethyl group.
[M - SO <sub>2</sub> ] <sup>+</sup>	~ 166	Loss of sulfur dioxide.
[O <sub>2</sub> NC <sub>6</sub> H <sub>4</sub> SO <sub>2</sub> ] <sup>+</sup>	~ 186	Fragment of 4-nitrobenzenesulfonyl.
[O <sub>2</sub> NC <sub>6</sub> H <sub>4</sub> ] <sup>+</sup>	~ 122	Fragment of the nitrophenyl group.

## Visualized Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of **N-ethyl-4-nitrobenzenesulfonamide** based on the provided experimental protocol.

[Click to download full resolution via product page](#)

Caption: Synthesis and purification workflow for **N-ethyl-4-nitrobenzenesulfonamide**.

## Conclusion

This guide provides the available synthetic protocol for **N-ethyl-4-nitrobenzenesulfonamide**. While experimentally determined spectroscopic data is not currently widespread in public databases, the expected spectral characteristics derived from analogous compounds can serve as a preliminary reference for researchers. It is strongly recommended that any newly synthesized batches of this compound be fully characterized using modern spectroscopic techniques to confirm its identity and purity.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CAS 28860-08-4: N-ethyl-4-nitrobenzenesulfonamide [cymitquimica.com]
- To cite this document: BenchChem. [Spectroscopic data for N-ethyl-4-nitrobenzenesulfonamide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b187138#spectroscopic-data-for-n-ethyl-4-nitrobenzenesulfonamide>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)